molecular formula C23H25FN2O B377131 3-(4'-fluoro[1,1'-biphenyl]-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

3-(4'-fluoro[1,1'-biphenyl]-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B377131
M. Wt: 364.5g/mol
InChI Key: PYCDAGSBLLMBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalyst: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers, liquid crystals, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4’-Chloro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
  • 3-(4’-Methyl-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
  • 3-(4’-Nitro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

Uniqueness

3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C23H25FN2O

Molecular Weight

364.5g/mol

IUPAC Name

3-[4-(4-fluorophenyl)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H25FN2O/c1-2-3-16-4-6-20(7-5-16)23-25-22(26-27-23)19-10-8-17(9-11-19)18-12-14-21(24)15-13-18/h8-16,20H,2-7H2,1H3

InChI Key

PYCDAGSBLLMBNN-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Canonical SMILES

CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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